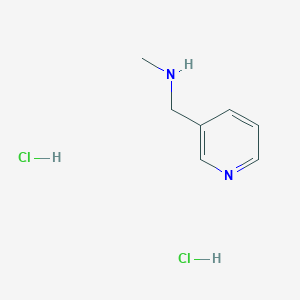

Methylpyridin-3-ylmethylamine dihydrochloride

Overview

Description

“Methylpyridin-3-ylmethylamine dihydrochloride” is a chemical compound with the molecular formula C7H10N2·2HCl . It is also known as N-Methyl-1-(pyridin-3-yl)methanamine dihydrochloride .

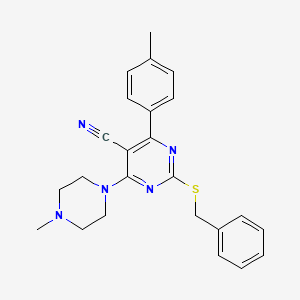

Molecular Structure Analysis

The molecular weight of “this compound” is 195.09 . The molecular structure consists of a pyridine ring substituted with a methyl group and an amine group .Scientific Research Applications

Mechanisms of Neurotoxicity and Parkinson's Disease Models

Research on compounds structurally related to Methylpyridin-3-ylmethylamine dihydrochloride, such as MPP+ (a metabolite of MPTP), highlights their role in understanding the mechanisms of neurotoxicity and the development of Parkinson's disease models. Studies have shown how MPP+ selectively targets dopamine neurons, leading to neurodegeneration, by being taken up through the dopamine and norepinephrine uptake systems (Javitch et al., 1985). This research provides crucial insights into the selective toxicity that mimics the pathology of Parkinson's disease, offering pathways for the development of targeted treatments.

Antiviral Research

The synthesis and evaluation of pyridinone derivatives have revealed potent and highly selective antagonists for HIV-1 reverse transcriptase. This includes compounds that have shown significant inhibition of HIV-1 spread in cell cultures, marking them as potential candidates for antiviral therapy (Saari et al., 1992). Such research is pivotal for developing more effective treatments for HIV/AIDS.

Drug Development for Neurodegenerative Diseases

Further studies on the effects of related compounds, like 1‐Methyl‐4‐Phenylpyridinium (MPP+), demonstrate the potential for developing therapeutic interventions for neurodegenerative diseases. The examination of MPP+'s effects on oxidative metabolism and neuronal degeneration highlights the intricate relationship between mitochondrial dysfunction and neurodegeneration, offering potential therapeutic targets for diseases like Parkinson's (Storey et al., 1992).

Osteoporosis Prevention and Treatment

Research into nonpeptide αvβ3 antagonists, including compounds with a pyridine moiety, has identified potent inhibitors that could be used for the prevention and treatment of osteoporosis. These studies have identified compounds with significant in vivo efficacy in models of bone turnover, highlighting their potential as clinical candidates for osteoporosis treatment (Hutchinson et al., 2003).

Advances in Coordination Chemistry and Sensing Applications

The development of luminescent lanthanide complexes and their application in biological sensing demonstrates the versatility of pyridine derivatives in creating novel materials for technological applications. These complexes have been used in the development of luminescent probes for detecting anions, showcasing the potential of these compounds in creating new sensors and diagnostic tools (Halcrow, 2005).

Future Directions

properties

IUPAC Name |

N-methyl-1-pyridin-3-ylmethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2ClH/c1-8-5-7-3-2-4-9-6-7;;/h2-4,6,8H,5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYIOWAZURZNJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN=CC=C1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2820769.png)

![6-ethyl 3-methyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2820770.png)

![1-(Aminomethyl)-4-methyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B2820773.png)

![Tert-butyl 4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2820776.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2820778.png)

![6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane](/img/structure/B2820782.png)

![8-Azatricyclo[8.2.2.02,7]tetradeca-2,4,6-triene;hydrochloride](/img/structure/B2820783.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2820785.png)

![Benzyl (2-((8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)amino)-2-oxoethyl)carbamate](/img/structure/B2820791.png)